molecular formula C21H17NO3 B4112578 N-(3-benzoylphenyl)-2-methoxybenzamide

N-(3-benzoylphenyl)-2-methoxybenzamide

Cat. No.: B4112578
M. Wt: 331.4 g/mol
InChI Key: HOFSWVXMVQPZEZ-UHFFFAOYSA-N
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Description

N-(3-benzoylphenyl)-2-methoxybenzamide, also known as BPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPBM belongs to the class of benzamide derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anti-tumor properties.

Mechanism of Action

The mechanism of action of N-(3-benzoylphenyl)-2-methoxybenzamide is not fully understood, but several studies have suggested that it exerts its biological activities through various pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been associated with anti-tumor and anti-inflammatory effects. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the disease model and dosage used. In cancer models, this compound has been shown to induce apoptosis, inhibit the proliferation of cancer cells, and suppress tumor growth. In inflammation models, this compound has been found to reduce the production of inflammatory cytokines and chemokines, and attenuate the infiltration of immune cells. In neurological models, this compound has been reported to improve cognitive function, reduce oxidative stress, and inhibit neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(3-benzoylphenyl)-2-methoxybenzamide has several advantages for lab experiments, including its high yield and purity, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

Several future directions can be explored to further understand the potential therapeutic applications of N-(3-benzoylphenyl)-2-methoxybenzamide. First, more studies are needed to elucidate the mechanism of action of this compound and its downstream targets. Second, the safety and toxicity of this compound need to be thoroughly investigated in preclinical and clinical studies. Third, the optimal dosage and administration route of this compound need to be determined for different disease models. Fourth, the potential synergistic effects of this compound with other drugs or therapies should be explored. Finally, the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound can be synthesized through a simple and efficient method, and has been extensively studied for its biological activities. Further studies are needed to fully understand the mechanism of action, safety, and optimal dosage of this compound, and to explore its potential synergistic effects with other drugs or therapies. Overall, this compound represents a valuable tool for scientific research, and has the potential to lead to the development of novel therapies for various diseases.

Scientific Research Applications

N-(3-benzoylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that this compound exhibits potent anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties by suppressing the production of inflammatory cytokines and chemokines. Furthermore, this compound has also been investigated for its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-(3-benzoylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-25-19-13-6-5-12-18(19)21(24)22-17-11-7-10-16(14-17)20(23)15-8-3-2-4-9-15/h2-14H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFSWVXMVQPZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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